molecular formula C14H21NO3 B13187691 5-Amino-4-(benzyloxy)-3-methylhexanoic acid

5-Amino-4-(benzyloxy)-3-methylhexanoic acid

Katalognummer: B13187691
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: IVZLZEXEMAQRPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-(benzyloxy)-3-methylhexanoic acid is an organic compound that features an amino group, a benzyloxy group, and a methyl group attached to a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(benzyloxy)-3-methylhexanoic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a suitable precursor, followed by the introduction of the benzyloxy group through nucleophilic substitution. The amino group is then introduced via reductive amination or other suitable methods. The final step involves the oxidation of the intermediate to form the hexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-(benzyloxy)-3-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-4-(benzyloxy)-3-methylhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-Amino-4-(benzyloxy)-3-methylhexanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-4-(benzyloxy)-3-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.

    5-Amino-4-(benzyloxy)-3-methylheptanoic acid: Similar structure but with a heptanoic acid backbone.

    5-Amino-4-(benzyloxy)-3-methylbutanoic acid: Similar structure but with a butanoic acid backbone.

Uniqueness

5-Amino-4-(benzyloxy)-3-methylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C14H21NO3

Molekulargewicht

251.32 g/mol

IUPAC-Name

5-amino-3-methyl-4-phenylmethoxyhexanoic acid

InChI

InChI=1S/C14H21NO3/c1-10(8-13(16)17)14(11(2)15)18-9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9,15H2,1-2H3,(H,16,17)

InChI-Schlüssel

IVZLZEXEMAQRPT-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)C(C(C)N)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.